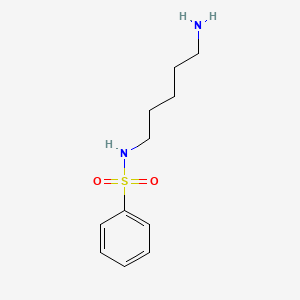

N-(5-Aminopentyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-Aminopentyl)benzenesulfonamide is a chemical compound with the molecular formula C11H18N2O2S and a molecular weight of 242.34 g/mol.

Métodos De Preparación

The synthesis of N-(5-Aminopentyl)benzenesulfonamide involves several steps. One common method includes the reaction of benzenesulfonyl chloride with 5-aminopentylamine under controlled conditions . The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The product is then purified using recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

N-(5-Aminopentyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

N-(5-Aminopentyl)benzenesulfonamide serves as an important intermediate in the synthesis of various sulfonamide-based drugs, which are widely used for their antibacterial properties. Sulfonamides inhibit bacterial growth by interfering with the synthesis of folic acid, a vital nutrient for bacteria. The structural similarity of this compound to established sulfonamides suggests its potential as a scaffold for developing new antimicrobial agents.

Case Study: Tamsulosin Synthesis

One notable application is its role in synthesizing Tamsulosin, a selective alpha-1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia (BPH). The compound acts by relaxing the muscles in the prostate and bladder neck, improving urine flow. Research indicates that this compound can be utilized to create optically pure intermediates necessary for Tamsulosin production, enhancing efficacy and reducing side effects associated with racemic mixtures .

Pharmacological Insights

Antimicrobial Activity

Research has shown that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity. This compound's structural characteristics may contribute to its effectiveness against various bacterial strains. Studies focusing on structure-activity relationships (SAR) are crucial for optimizing its antimicrobial properties.

Potential Anti-inflammatory Effects

Emerging studies suggest that compounds related to this compound may possess anti-inflammatory properties. This could expand its application beyond antibiotics to include treatments for inflammatory conditions.

Mecanismo De Acción

The mechanism of action of N-(5-Aminopentyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes . These enzymes play a crucial role in regulating pH and ion balance in various tissues . By inhibiting these enzymes, this compound can disrupt the normal physiological processes, leading to its therapeutic effects .

Comparación Con Compuestos Similares

N-(5-Aminopentyl)benzenesulfonamide is similar to other benzenesulfonamide derivatives, such as sulfamethazine and sulfadiazine . it is unique due to its specific structure, which includes a 5-aminopentyl group attached to the benzenesulfonamide moiety . This structural difference can result in distinct biological activities and applications .

Similar Compounds

Sulfamethazine: Used as an antibacterial agent in veterinary medicine.

Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.

N-hydroxybenzenesulfonamide: Similar binding mode to benzenesulfonamide but with different orientation.

Actividad Biológica

N-(5-Aminopentyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in cardiovascular and anti-cancer applications. This article provides a comprehensive overview of its biological activity, supported by experimental data, case studies, and research findings.

Overview of this compound

This compound belongs to a class of compounds known as benzenesulfonamides, which have been widely studied for their pharmacological properties. These compounds often exhibit diverse biological activities including anti-inflammatory, antibacterial, and anticancer effects.

Cardiovascular Effects

Recent studies have demonstrated that benzenesulfonamide derivatives can significantly influence cardiovascular parameters. An experimental study utilized an isolated rat heart model to evaluate the effects of various benzenesulfonamide derivatives, including this compound, on perfusion pressure and coronary resistance.

Experimental Design

The study involved the following groups:

| Group | Compound | Dose (nM) |

|---|---|---|

| I | Control | Krebs-Henseleit solution only |

| II | Benzenesulfonamide | 0.001 |

| III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 |

| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 |

| V | This compound | 0.001 |

| VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 |

The results indicated that this compound significantly decreased perfusion pressure compared to control and other compounds tested, suggesting its potential as a negative inotropic agent through L-type calcium channel inhibition .

Mechanistic Insights

The interaction of this compound with calcium channels was explored using molecular docking studies. Theoretical data suggested that this compound could form complexes with specific amino acid residues in the calcium channel protein (6jp5), potentially influencing vascular resistance and perfusion pressure.

Key Findings from Docking Studies

- Amino Acid Residues Involved : Glu614 and Ala320 were identified as critical residues for ligand-protein binding.

- Binding Affinity : The formation of ligand-protein complexes may enhance the binding affinity, leading to significant physiological changes in cardiac function .

Anticancer Activity

In addition to cardiovascular effects, this compound has shown promise in cancer research. Various benzenesulfonamide derivatives have been evaluated for their anticancer properties.

Case Studies and Findings

- Inhibition of Glioblastoma : A study reported that benzenesulfonamide analogs exhibited significant growth inhibition in glioblastoma multiforme (GBM) cell lines, with one derivative showing a higher anti-GBM effect than traditional chemotherapeutics like cisplatin .

- Induction of Apoptosis : Compounds similar to this compound have been shown to induce apoptosis in cancer cells through receptor tyrosine kinase interactions, highlighting their potential as targeted cancer therapies .

Propiedades

IUPAC Name |

N-(5-aminopentyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c12-9-5-2-6-10-13-16(14,15)11-7-3-1-4-8-11/h1,3-4,7-8,13H,2,5-6,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIRVKYLVAFWKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557227 |

Source

|

| Record name | N-(5-Aminopentyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58885-30-6 |

Source

|

| Record name | N-(5-Aminopentyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.